molecular formula C12H15NS B1359105 Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 7605-24-5

Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-

Cat. No. B1359105
CAS RN: 7605-24-5
M. Wt: 205.32 g/mol
InChI Key: OFZYSUTZMCCOQL-UHFFFAOYSA-N
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Description

“Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 . It is used in the synthesis of various compounds.


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds.


Molecular Structure Analysis

The molecular structure of “Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” consists of a carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

Acetonitrile is commonly used in organic synthesis due to its ability to act as a building block in conversion reactions . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyfunctionally Substituted Heterocycles : 4-Phenyl-3-oxobutanenitrile, synthesized via the reaction of ethyl phenylacetate with acetonitrile, is used as a starting material for synthesizing a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
  • Electrochemical Studies : Acetonitrile's influence on the voltammetric study of a quinones family containing α-hydroxy group and their methylated derivatives shows linear Hammett–Zuman type variations, indicating its role in electron transfer and chemically coupled reactions (Bautista-Martínez et al., 2003).

Applications in Medicine and Biology

  • Anticancer Activity : Derivatives of acetonitrile, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their in vitro antitumor activity. One derivative showed notable activity against the melanoma MALME-3 M cell line, indicating potential applications in cancer treatment (Sa̧czewski et al., 2006).

Chemiluminescence and Photochromic Properties

  • Chemiluminescence Studies : The thiophenyl ester of indole‐3‐acetic acid and indole‐3‐acetonitrile produce chemiluminescence in specific conditions, indicating potential for scientific investigations in photochemistry (Durán et al., 1976).
  • Photochromic and Fluorescence Properties : Certain acetonitrile derivatives exhibit reversible photochromism and fluorescence intensity changes in acetonitrile solution upon UV irradiation, useful for research in materials science and optical applications (Fu et al., 2016).

Electrochemistry and Catalysis

  • Anodic Oxidation : Aromatic thioethers substituted with acetonitrile can be mono- and difluorinated by electro-oxidation, highlighting its application in electrochemical reactions and synthetic chemistry (Baroux et al., 1997).
  • Catalysis in Organic Synthesis : Acetonitrile is instrumental in the mono-methylation of phenylacetonitrile, a reaction significant for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).

Future Directions

In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds. It could also be used in the development of new methods for organic synthesis .

properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZYSUTZMCCOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614902
Record name [(4-tert-Butylphenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-

CAS RN

7605-24-5
Record name [(4-tert-Butylphenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The substituted phenylthioacetonitrile starting materials can be prepared by the reaction of the corresponding thiophenol with chloroacetonitrile in alcoholic sodium hydroxide. In a representative procedure, a solution of 100 grams of 4-tert-butylthiophenyl and 45.3 grams chloroacetonitrile in 225 milliliters of 95 percent ethanol is stirred at room temperature while a solution of 24 grams sodium hydroxide in 36 milliliters water is added dropwise until the mixture remains alkaline to phenolphthalein. Slight spontaneous warming occurs during the addition. The mixture is then diluted with an equal volume of water and extracted twice with ether. The ether extract is washed with water, dried over sodium sulfate, and distilled, yielding the 2-(4-tert-butylphenylthio)acetonitrile as a liquid boiling at 153°-6°C. under a pressure of 4 millimeters of mercury.
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substituted phenylthioacetonitrile
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Synthesis routes and methods II

Procedure details

The substituted phenylthioacetonitrile starting materials can be prepared by the reaction of the corresponding thiophenol with chloroacetonitrile in alcoholic sodium hydroxide. In a representative procedure, a solution of 100 grams of 4-tert-butylthiophenol and 45.3 grams chloroacetonitrile in 225 milliliters of 95 percent ethanol is stirred at room temperature while a solution of 24 grams sodium hydroxide in 36 milliliters water is added dropwise until the mixture remains alkaline to phenolphthalein. Slight spontaneous warming occurs during the addition. The mixture is then diluted with an equal volume of water and extracted twice with ether. The ether extract is washed with water, dried over sodium sulfate, and distilled, yielding the 2-(4-tert-butylphenylthio)acetonitrile as a liquid boiling at 153°-6° C. under a pressure of 4 millimeters of mercury.
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